molecular formula C24H27N3O4 B11299625 2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone

2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11299625
M. Wt: 421.5 g/mol
InChI Key: YOWDFAAYCXBRIQ-UHFFFAOYSA-N
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Description

2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, an ethoxyphenyl group, and a piperidine moiety

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

2-[2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H27N3O4/c1-3-29-19-10-8-18(9-11-19)24-25-23(26-31-24)20-6-4-5-7-21(20)30-16-22(28)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3

InChI Key

YOWDFAAYCXBRIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCC(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find use in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which 2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-THIADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable target for further research and development.

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